Cyetpyrafen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyetpyrafen is a novel acaricide primarily used to manage mite infestations in agricultural settings. It is particularly effective against plant-feeding mites, which have developed resistance to other acaricides. This compound lacks inherent uptake and systemic translocation activity, meaning it must come into direct contact with mites to be effective .

Métodos De Preparación

The synthesis of Cyetpyrafen involves high-throughput formulation technology to screen a large number of adjuvants and obtain effective formulations. The particle size of the active ingredient is crucial for its efficacy. By controlling the particle size at 160 nanometers, researchers have achieved an LC50 value of 0.2026, which is approximately double that of commercial products . The initial step in the application of a this compound formulation is the dispersion process, where the active ingredient is diluted with water to form a liquid formulation .

Análisis De Reacciones Químicas

Cyetpyrafen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated products .

Aplicaciones Científicas De Investigación

Cyetpyrafen has a wide range of scientific research applications. In agriculture, it is used to control mite populations on crops, thereby improving crop yields and reducing economic losses. In biology, this compound is studied for its effects on mite physiology and behavior. In medicine, it is being explored for its potential use in managing mite infestations in humans and animals. Industrial applications include its use in developing new acaricidal formulations and improving existing ones .

Mecanismo De Acción

Cyetpyrafen exerts its effects by inhibiting the mitochondrial electron transport chain complex II. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of mites. The molecular targets involved in this process include succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain .

Comparación Con Compuestos Similares

Cyetpyrafen is unique in its mode of action compared to other acaricides. Similar compounds include Cyenopyrafen and Cyflumetofen, which also target the mitochondrial electron transport chain but have different molecular targets and efficacy profiles. Cyenopyrafen, for example, is a beta-ketonitrile derivative with a similar mode of action but different chemical structure . Cyflumetofen, on the other hand, has a broader spectrum of activity but is less effective against certain mite species .

Propiedades

Número CAS |

1253429-01-4 |

|---|---|

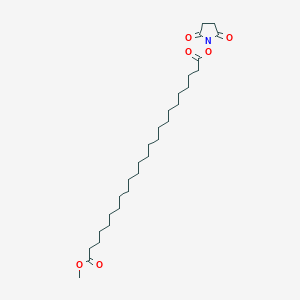

Fórmula molecular |

C24H31N3O2 |

Peso molecular |

393.5 g/mol |

Nombre IUPAC |

[(Z)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C24H31N3O2/c1-9-27-20(14-16(2)26-27)21(29-22(28)24(6,7)8)19(15-25)17-10-12-18(13-11-17)23(3,4)5/h10-14H,9H2,1-8H3/b21-19+ |

Clave InChI |

NWXGXRHWQUMXHA-XUTLUUPISA-N |

SMILES isomérico |

CCN1C(=CC(=N1)C)/C(=C(/C#N)\C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C |

SMILES canónico |

CCN1C(=CC(=N1)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)

![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)

![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)